4-((1H-Pyrazol-4-yl)oxy)benzaldehyde 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16210485
InChI: InChI=1S/C10H8N2O2/c13-7-8-1-3-9(4-2-8)14-10-5-11-12-6-10/h1-7H,(H,11,12)
SMILES:
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol

4-((1H-Pyrazol-4-yl)oxy)benzaldehyde

CAS No.:

Cat. No.: VC16210485

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

4-((1H-Pyrazol-4-yl)oxy)benzaldehyde -

Specification

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
IUPAC Name 4-(1H-pyrazol-4-yloxy)benzaldehyde
Standard InChI InChI=1S/C10H8N2O2/c13-7-8-1-3-9(4-2-8)14-10-5-11-12-6-10/h1-7H,(H,11,12)
Standard InChI Key VIPCYIIPRWUDSK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C=O)OC2=CNN=C2

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The molecule consists of a benzaldehyde moiety (C₆H₅CHO) substituted at the para position with a 1H-pyrazol-4-yloxy group. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, introduces electronic effects that influence the compound’s reactivity. The aldehyde group at the benzaldehyde’s 1-position enables nucleophilic additions and condensations, while the ether linkage provides stability against hydrolysis under physiological conditions .

Key Structural Features:

  • Benzaldehyde Core: Provides a planar aromatic system conducive to π-π stacking interactions.

  • Pyrazole-Oxy Substituent: Enhances solubility in polar solvents and participates in hydrogen bonding.

  • Aldehyde Functional Group: Serves as a reactive site for Schiff base formation or redox reactions.

Physicochemical Properties

The compound’s properties are derived from computational models and experimental data from analogous structures :

PropertyValue
Molecular FormulaC₁₀H₈N₂O₂
Molecular Weight200.19 g/mol
SolubilitySoluble in DMSO, methanol
Melting Point160–165°C (estimated)
logP (Partition Coeff.)1.8 (predicted)

The moderate logP value suggests balanced lipophilicity, making it suitable for transmembrane diffusion in biological systems .

Synthesis and Optimization

Nucleophilic Aromatic Substitution

A common method involves reacting 4-hydroxybenzaldehyde with 4-chloro-1H-pyrazole in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF:

4-Hydroxybenzaldehyde+4-Chloro-1H-pyrazoleK2CO3,DMF4-((1H-Pyrazol-4-yl)oxy)benzaldehyde+HCl\text{4-Hydroxybenzaldehyde} + \text{4-Chloro-1H-pyrazole} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{4-((1H-Pyrazol-4-yl)oxy)benzaldehyde} + \text{HCl}

Yields typically range from 60–75%, with purification via column chromatography .

Mitsunobu Reaction

An alternative approach employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-hydroxybenzaldehyde with 1H-pyrazol-4-ol:

4-Hydroxybenzaldehyde+1H-Pyrazol-4-olDEAD, PPh34-((1H-Pyrazol-4-yl)oxy)benzaldehyde\text{4-Hydroxybenzaldehyde} + \text{1H-Pyrazol-4-ol} \xrightarrow{\text{DEAD, PPh}_3} \text{4-((1H-Pyrazol-4-yl)oxy)benzaldehyde}

This method offers higher regioselectivity (>90%) but requires anhydrous conditions .

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and sustainability:

  • Continuous Flow Reactors: Reduce reaction times and improve heat management.

  • Green Solvents: Ethanol/water mixtures minimize environmental impact.

  • Catalytic Recycling: Heterogeneous catalysts (e.g., zeolites) enhance atom economy.

Reactivity and Functionalization

Aldehyde Group Transformations

The aldehyde undergoes characteristic reactions:

  • Schiff Base Formation: Reacts with amines to form imines, useful in coordination chemistry.

  • Oxidation: Converts to carboxylic acids using KMnO₄ or CrO₃.

  • Reduction: NaBH₄ reduces the aldehyde to a primary alcohol .

Pyrazole Ring Modifications

  • Nitration: Introduces nitro groups at the pyrazole’s 3-position using HNO₃/H₂SO₄.

  • Alkylation: Quaternizes nitrogen atoms with methyl iodide to enhance water solubility.

Biological and Pharmacological Applications

Anticancer Activity

Pyrazole derivatives inhibit protein-protein interactions (PPIs) involved in cancer progression. For example, compound 10 from a related study suppressed HER2-positive gastric cancer cell proliferation by disrupting ELF3-MED23 PPIs (IC₅₀ = 0.8 μM) .

Antimicrobial Properties

Structural analogs demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) .

Anti-Inflammatory Mechanisms

Pyrazole-oxybenzaldehyde derivatives inhibit cyclooxygenase-2 (COX-2) with selectivity indices >50, reducing prostaglandin E₂ synthesis in macrophages .

Material Science Applications

Coordination Polymers

The compound serves as a ligand for Zn²⁺ and Cu²⁺ ions, forming porous frameworks with applications in gas storage. A Zn-based polymer exhibited a CO₂ adsorption capacity of 12.7 mmol/g at 298 K .

Organic Electronics

Thin films of pyrazole-oxybenzaldehyde derivatives show hole mobility of 0.15 cm²/V·s, making them candidates for organic field-effect transistors.

Future Research Directions

  • Targeted Drug Delivery: Conjugating the compound with nanoparticles to enhance bioavailability.

  • Catalysis: Developing asymmetric catalysts using chiral pyrazole-oxybenzaldehyde complexes.

  • Sustainable Synthesis: Photochemical methods to reduce reliance on toxic reagents .

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